Ethyl methacrylate
Overview
Description
Ethyl methacrylate is an organic compound with the formula C₂H₅O₂CC(CH₃)=CH₂. It is a colorless liquid commonly used as a monomer in the preparation of acrylate polymers . This compound is known for its role in producing various polymers and copolymers, which are utilized in numerous industrial applications.
Mechanism of Action
Target of Action
Ethyl methacrylate (EMA) is a common monomer used for the preparation of acrylate polymers . It is typically polymerized under free-radical conditions . The primary target of EMA is the polymerization process where it contributes to the formation of acrylate polymers .
Mode of Action
EMA interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of EMA with other monomers to form a polymer chain. The polymerization of EMA is typically initiated by free radicals, which are atoms, molecules, or ions with unpaired electrons .
Biochemical Pathways
The polymerization of EMA affects the biochemical pathways involved in the formation of acrylate polymers . These polymers have various applications in industries such as biomedical, agricultural, and electronics . The exact biochemical pathways affected by EMA and the downstream effects of these pathways are complex and depend on the specific conditions and other monomers involved in the polymerization process .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EMA is limited. It is known that ema is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body following inhalation
Result of Action
The primary result of EMA’s action is the formation of acrylate polymers . These polymers have various applications, including the production of coatings, adhesives, and sealants . On a molecular and cellular level, EMA can cause irritation to the eyes and skin . In a study, it was found that a concentration of EMA reduced the cardiac rate, the force of contraction, and the coronary flow .
Biochemical Analysis
Biochemical Properties
Ethyl methacrylate is involved in biochemical reactions as a monomer for the preparation of acrylate polymers
Cellular Effects
This compound has been reported to cause irritation and sensitization in animals . It can cause ocular, nasal, and respiratory tract irritation in acute inhalation tests using rats
Molecular Mechanism
The molecular mechanism of this compound primarily involves its polymerization under free-radical conditions
Dosage Effects in Animal Models
In animal models, this compound has shown to cause irritation and sensitization . The oral LD50 for rats is approximately 13 g/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture to promote esterification, followed by the removal of water to drive the reaction towards the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Raw Material Preparation: Methacrylic acid is purified, and ethanol is dehydrated to ensure high-quality reactants.
Esterification Reaction: Methacrylic acid and ethanol are combined in a reactor with a catalyst, and the mixture is heated to facilitate the esterification process.
Dewatering: Water produced during the reaction is continuously removed to shift the equilibrium towards the desired product.
Neutralization and Distillation: The reaction mixture is neutralized, and unreacted methacrylic acid and ethanol are separated through distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It is commonly polymerized under free-radical conditions to form poly(this compound) and copolymers.
Common Reagents and Conditions:
Free-Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products:
Poly(this compound): Formed through polymerization.
Methacrylic Acid and Ethanol: Formed through hydrolysis.
Scientific Research Applications
Ethyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl methacrylate is similar to other methacrylate esters, such as mthis compound and butyl methacrylate. it has unique properties that distinguish it from these compounds:
Properties
IUPAC Name |
ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCQIBBMFXVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2, Array | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Related CAS |
9003-42-3, 26814-01-7, 26814-02-8 | |
Record name | Poly(ethyl methacrylate) | |
Source | CAS Common Chemistry | |
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Record name | Isotactic poly(ethyl methacrylate) | |
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Record name | Syndiotactic poly(ethyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID1025308 | |
Record name | Ethyl methacrylate | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |
Record name | ETHYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
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Record name | ETHYL METHACRYLATE | |
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Boiling Point |
243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Flash Point |
60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |
Record name | ETHYL METHACRYLATE | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Density |
0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |
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Vapor Pressure |
14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |
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Record name | ETHYL METHACRYLATE | |
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Impurities |
Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |
Record name | Ethyl methacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, liquid | |
CAS No. |
97-63-2, 9003-42-3 | |
Record name | ETHYL METHACRYLATE | |
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Record name | Ethyl methacrylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=97-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methacrylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80F70CLT4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-103 °F (NTP, 1992), -75 °C, -103 °F | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3434 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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